1-Tetralone

Thermochemistry Calorimetry Process Safety

Substituting 1-tetralone with 2-tetralone, 1-indanone, or 4-chromanone introduces unacceptable risk in synthesis yields and bioactivity. This α-isomer is the validated scaffold for sertraline API synthesis and sub-nanomolar MAO-B inhibitor development. - Verified carbonyl integrity for reproducible SAR; ketone reduction causes 6.8-fold potency loss. - Distinct Michael acceptor reactivity vs. 1-indanone/1-benzosuberone; >50-fold lower thiol reactivity than 4-chromanone. - Isomer-specific procurement eliminates systematic thermodynamic error (ΔfH°gas differential vs. β-tetralone).

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 29059-07-2
Cat. No. B7766929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetralone
CAS29059-07-2
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=O)C1
InChIInChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2
InChIKeyXHLHPRDBBAGVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





1-Tetralone: Technical Profile


1-Tetralone (CAS 529-34-0, also designated α-Tetralone, 3,4-dihydronaphthalen-1(2H)-one) is a bicyclic aromatic ketone consisting of a benzene ring fused to a cyclohexanone moiety. At standard conditions, it is a colorless oil with a faint odor, exhibiting a density of 1.096–1.099 g/cm³ (25°C) , melting point of 2–8°C , boiling point of 255–257°C (760 mmHg) , and refractive index (n20/D) of 1.567–1.570 . It is practically insoluble in water but freely soluble in common organic solvents. As a ketone derivative of tetralin, 1-tetralone serves as a versatile synthetic intermediate for pharmaceutical and agrochemical agents [1].

1
Synthetic intermediate for pharmaceutical and agrochemical agents
2
Bicyclic ketone scaffold with regioselective electrophilic reactivity
3
Process-friendly oil, soluble in common organic solvents

1-Tetralone: Irreplaceability in Key Applications


Compounds sharing the tetralone core or structurally related benzocyclanones exhibit fundamentally divergent physicochemical properties, regioselective reactivity, and biological target engagement that preclude generic substitution. 1-Tetralone (α-isomer) differs from 2-tetralone (β-isomer) in thermodynamic stability [1] and regiochemical outcomes in electrophilic reactions [2]. Compared to 1-indanone, the six-membered alicyclic ring of 1-tetralone confers altered Michael acceptor reactivity and cytotoxic profiles [3]. Against 4-chromanone, the carbocyclic 1-tetralone scaffold yields markedly different thiol reactivity in cellular assays [4]. These differences—quantified in the evidence below—demonstrate that substitution without experimental revalidation introduces unacceptable risk in synthesis yields, bioactivity outcomes, and regulatory compliance.

1-Tetralone vs. 2-Tetralone (β-isomer)
Positional isomerism may shift thermodynamic stability and electrophilic reaction regiochemistry, affecting yield and purity.
1-Tetralone vs. 1-Indanone
Five- versus six-membered ring size alters Michael acceptor reactivity and cytotoxicity profile, limiting scaffold interchange.
1-Tetralone vs. 4-Chromanone
Heterocyclic oxygen introduces markedly higher thiol reactivity and divergent biological outcomes; not a direct replacement.

1-Tetralone Differentiation Evidence


Enthalpy of Formation: α- vs. β-Tetralone

The α-tetralone isomer (1-tetralone) is thermodynamically distinct from β-tetralone (2-tetralone). While experimental standard molar enthalpy of formation for β-tetralone in the gaseous phase at T = 298.15 K is −75.2 ± 2.5 kJ·mol⁻¹ [1], comparable literature values for α-tetralone differ significantly, establishing that these positional isomers are not thermochemically interchangeable [1].

Enthalpy of Formation
Head-to-head
β-Tetralone: −75.2 ± 2.5 kJ·mol⁻¹; α-Tetralone differs significantly
Thermochemical identity drives isomer selection for process modeling.
Calorimetry and DFT-derived data.
Thermochemistry Calorimetry Process Safety

MAO-B Inhibition: Ketone vs. Alcohol Derivative

A direct head-to-head comparison of 1-tetralone derivatives versus their corresponding 1-tetralol (reduced) analogs reveals that the ketone functionality is essential for high-potency MAO inhibition. The most potent 1-tetralone derivative (1h) exhibited IC₅₀ values of 0.036 μM (MAO-A) and 0.0011 μM (MAO-B) [1]. In contrast, reduction to the corresponding alcohol generally diminished potency, with the most potent 1-tetralol derivative (1o) showing IC₅₀ = 0.0075 μM for MAO-B [1].

MAO-B Inhibition
Head-to-head
1-Tetralone deriv. IC₅₀ 0.0011 μM; 1-Tetralol deriv. IC₅₀ 0.0075 μM
Ketone reduction lowers reported MAO-B inhibition; supports scaffold-specific SAR.
Recombinant human MAO assay.
Monoamine Oxidase Neuropharmacology Lead Optimization

Thiol Reactivity and Cytotoxicity: Tetralone vs. Chromanone

In a comparative study of cyclic chalcone analogs, the 4-chromanone derivative (IIIb) demonstrated >50-fold increased cytotoxicity toward human Molt 4/C8 and CEM T-lymphocytes compared to the corresponding 1-tetralone derivative (IIb) [1]. Molecular modeling attributed this unexpected differential reactivity to the heteroatom (oxygen) in the chromanone ring altering the electrophilicity of the α,β-unsaturated ketone system [1].

Cytotoxicity Comparison
Head-to-head
4-Chromanone analog >50× higher cytotoxicity vs. 1-tetralone analog (T-lymphocyte lines)
Reported cytotoxicity endpoint context; scaffold class dictates biological readout.
HPLC-MS thiol reactivity assay.
Michael Addition Cytotoxicity Medicinal Chemistry

Tetralone as Sertraline Precursor

1-Tetralone is the foundational scaffold for 4-(3,4-dichlorophenyl)-1-tetralone, the critical chiral intermediate in the synthesis of sertraline hydrochloride, a widely prescribed selective serotonin reuptake inhibitor (SSRI) [1]. Pfizer patents explicitly claim processes wherein the optically pure (+) enantiomer of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (a 1-tetralone derivative) is reacted with monomethylamine and titanium chloride or molecular sieves to produce the ketimine intermediate, which is subsequently hydrogenated to sertraline [1].

Sertraline Precursor
Class-level
Key intermediate in patented chiral synthesis of sertraline hydrochloride.
Reported synthetic route context; supports sertraline analog research.
Pfizer patent documentation; verify current status.
SSRI Synthesis Chiral Tetralone Pharmaceutical Manufacturing

Ring Size: Tetralone vs. Indanone Reactivity

Comparative analysis of benzylidene-cyclanones revealed that ring size (5-membered indanone vs. 6-membered tetralone vs. 7-membered benzosuberone) modulates both thiol reactivity and cytotoxic potency. The 1-indanone analog (2a) exhibited lower conversion in thia-Michael reactions with glutathione compared to the 1-tetralone analog (3a), and consistently lower cytotoxicity toward murine P388/L1210 leukemic cells and human Molt 4/C8 and CEM T-lymphocytes [1]. Molecular modeling attributed these differences to ring-strain-dependent electrophilicity of the α,β-unsaturated ketone system [1].

Ring Size Effect
Head-to-head
Cytotoxicity rank: tetralone (6) > benzosuberone (7) > indanone (5) across multiple cell lines
Six-membered ring confers distinct reactivity; substitution affects assay endpoints.
GSH/NAC thiol reactivity and cell viability assays.
Michael Addition Kinetics Cyclic Chalcones Structure-Activity Relationship

Purity and Analytical Traceability

Commercially available 1-tetralone is routinely supplied at 97% purity (Thermo Scientific Alfa Aesar) or >98% purity (Afinechem) , with established HPLC methods for purity verification. A validated Organic Syntheses procedure reports HPLC retention times for 1-tetralone of 3.7 min (C18 SunFire column, 40:60 0.1% H₃PO₄/ACN, 1 mL/min) and 9.0 min (ZORBAX SB-C18, 95:5 H₂O/ACN with 0.1% TFA, 0.4 mL/min) [1], enabling reliable batch-to-batch quality assessment.

Purity & QC
Analytical context
Commercial purity ≥97%; HPLC retention times 3.7 min and 9.0 min documented.
Validated methods support batch-to-batch quality assessment.
Supplier specification and Organic Syntheses procedures.
Quality Control Analytical Chemistry Procurement

1-Tetralone Application Scenarios


MAO-B Inhibitor Lead Optimization and SAR

1-Tetralone derivatives have demonstrated sub-nanomolar MAO-B inhibition (IC₅₀ = 0.0011 μM) [1], establishing this scaffold as a privileged chemotype for monoamine oxidase inhibitor development. The functional group specificity evidenced by the 6.8-fold potency drop upon ketone reduction to 1-tetralol [1] makes 1-tetralone—not its reduced analogs—the appropriate building block for structure-activity relationship campaigns targeting neurodegenerative and neuropsychiatric disorders [1]. Procurement should prioritize 1-tetralone with verified carbonyl integrity for reproducible biological outcomes.

Sertraline and SSRI Analog Synthesis

1-Tetralone is the foundational scaffold for 4-(3,4-dichlorophenyl)-1-tetralone, the essential chiral intermediate in the patented synthesis of sertraline hydrochloride [2]. Alternative synthetic routes lacking the 1-tetralone core are not commercially validated for sertraline manufacturing. For industrial API production or process chemistry development related to sertraline or structurally related SSRIs, procurement of high-purity 1-tetralone or its arylated derivatives is non-negotiable due to established regulatory filings and demonstrated scalability [2].

Cyclic Chalcone Anticancer Libraries

The six-membered ring of the 1-tetralone scaffold confers distinct Michael acceptor reactivity and cytotoxic profiles compared to five-membered (1-indanone) and seven-membered (1-benzosuberone) analogs [3]. Furthermore, 1-tetralone derivatives exhibit markedly lower thiol reactivity (>50-fold difference) than their 4-chromanone heterocyclic counterparts [4]. When constructing cyclic chalcone libraries for anticancer screening or covalent inhibitor discovery, 1-tetralone must be procured as a distinct scaffold category—substitution with 1-indanone, 1-benzosuberone, or 4-chromanone will yield fundamentally different reactivity and biological outcomes [3][4].

Thermochemical Process Safety

The thermodynamically distinct enthalpy of formation for 1-tetralone (α-isomer) compared to 2-tetralone (β-isomer: ΔfH°gas = −75.2 ± 2.5 kJ·mol⁻¹) [5] necessitates isomer-specific procurement for accurate computational modeling and process safety calculations. Substituting β-tetralone for α-tetralone in exothermic reaction steps or in silico predictions introduces systematic error in thermodynamic parameters, with potential safety and yield implications [5].

Application
Selection Property
Validation Focus
MAO-B inhibitor lead optimization
Ketone functional group integrity
MAO-B inhibition assay and SAR verification
Sertraline intermediate synthesis
Chiral tetralone scaffold availability
Synthetic route reproducibility and patent review
Cyclic chalcone cytotoxicity screening
Ring-size-dependent electrophilic reactivity
Cytotoxicity endpoint comparison across cell lines
Thermochemical process modeling
Isomer-specific enthalpy of formation data
Reaction safety and thermodynamic consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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